molecular formula C16H16F3N3OS B12365262 N-(3-cyano-5-fluorophenyl)-3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonane-1-carbothioamide

N-(3-cyano-5-fluorophenyl)-3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonane-1-carbothioamide

Cat. No.: B12365262
M. Wt: 355.4 g/mol
InChI Key: GNDGGINSWHHCHE-UHFFFAOYSA-N
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Description

N-(3-cyano-5-fluorophenyl)-3,3-difluoro-4-hydroxy-1-azaspiro[44]nonane-1-carbothioamide is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5-fluorophenyl)-3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonane-1-carbothioamide typically involves multiple steps. One common approach is to start with the preparation of the spirocyclic core, followed by the introduction of the cyano, fluoro, and hydroxy groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5-fluorophenyl)-3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonane-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-cyano-5-fluorophenyl)-3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonane-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-cyano-5-fluorophenyl)-3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonane-1-carbothioamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-5-fluorophenyl)-3,3-difluoro-4-hydroxy-1-azaspiro[4.5]decane-1-carbothioamide
  • N-(3-cyano-5-fluorophenyl)-3,3-difluoro-4-hydroxy-1-azaspiro[4.6]undecane-1-carbothioamide

Uniqueness

N-(3-cyano-5-fluorophenyl)-3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonane-1-carbothioamide is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C16H16F3N3OS

Molecular Weight

355.4 g/mol

IUPAC Name

N-(3-cyano-5-fluorophenyl)-3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonane-1-carbothioamide

InChI

InChI=1S/C16H16F3N3OS/c17-11-5-10(8-20)6-12(7-11)21-14(24)22-9-16(18,19)13(23)15(22)3-1-2-4-15/h5-7,13,23H,1-4,9H2,(H,21,24)

InChI Key

GNDGGINSWHHCHE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(C(CN2C(=S)NC3=CC(=CC(=C3)C#N)F)(F)F)O

Origin of Product

United States

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